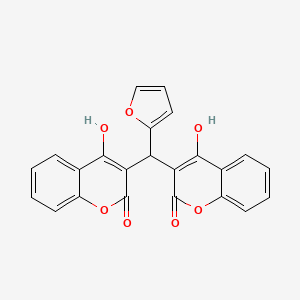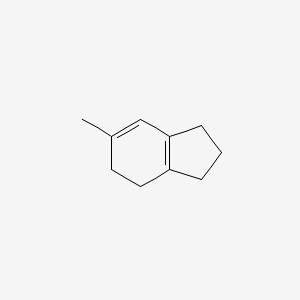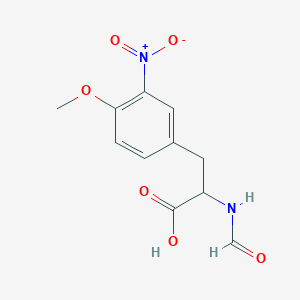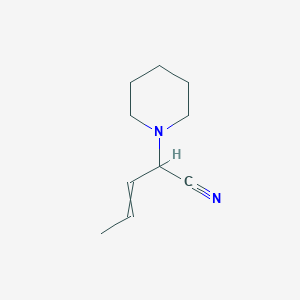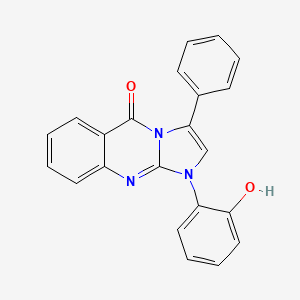
Propanimidamide, N-(1,1-dimethylethyl)-N'-dodecyl-3-(dodecylamino)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propanimidamide, N-(1,1-dimethylethyl)-N’-dodecyl-3-(dodecylamino)- is a complex organic compound known for its unique chemical properties and applications. This compound is characterized by its long alkyl chains and the presence of both amide and amine functional groups, making it a versatile molecule in various chemical reactions and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Propanimidamide, N-(1,1-dimethylethyl)-N’-dodecyl-3-(dodecylamino)- typically involves the reaction of dodecylamine with an appropriate imidamide precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of catalysts and solvents can enhance the reaction rate and yield. The final product is then isolated and purified using industrial-scale separation techniques such as distillation or extraction.
化学反応の分析
Types of Reactions
Propanimidamide, N-(1,1-dimethylethyl)-N’-dodecyl-3-(dodecylamino)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of hydrogen or other reducing agents.
Substitution: The amine and amide groups can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dodecylamide oxides, while reduction could produce dodecylamines.
科学的研究の応用
Propanimidamide, N-(1,1-dimethylethyl)-N’-dodecyl-3-(dodecylamino)- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in the study of cell membranes and lipid interactions due to its amphiphilic nature.
Industry: The compound is used in the production of surfactants, lubricants, and other industrial chemicals.
作用機序
The mechanism of action of Propanimidamide, N-(1,1-dimethylethyl)-N’-dodecyl-3-(dodecylamino)- involves its interaction with molecular targets such as proteins and lipids. The long alkyl chains allow the compound to insert into lipid bilayers, affecting membrane fluidity and permeability. The amide and amine groups can form hydrogen bonds and electrostatic interactions with target molecules, influencing their function and activity.
類似化合物との比較
Similar Compounds
- Propanimidamide, N-(1,1-dimethylethyl)-N’-tetradecyl-3-(tetradecylamino)
- 2-Propenamide, N-(1,1-dimethylethyl)-
Uniqueness
Propanimidamide, N-(1,1-dimethylethyl)-N’-dodecyl-3-(dodecylamino)- is unique due to its specific combination of functional groups and long alkyl chains, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it suitable for specialized applications in various fields.
This detailed article provides a comprehensive overview of Propanimidamide, N-(1,1-dimethylethyl)-N’-dodecyl-3-(dodecylamino)-, covering its preparation, chemical reactions, applications, mechanism of action, and comparison with similar compounds
特性
| 105488-79-7 | |
分子式 |
C31H65N3 |
分子量 |
479.9 g/mol |
IUPAC名 |
N-tert-butyl-N'-dodecyl-3-(dodecylamino)propanimidamide |
InChI |
InChI=1S/C31H65N3/c1-6-8-10-12-14-16-18-20-22-24-27-32-29-26-30(34-31(3,4)5)33-28-25-23-21-19-17-15-13-11-9-7-2/h32H,6-29H2,1-5H3,(H,33,34) |
InChIキー |
PTMYOQVENNAGTQ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCNCCC(=NCCCCCCCCCCCC)NC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![acetic acid;N-[2-(dimethylamino)ethyl]octadecanamide](/img/no-structure.png)
